molecular formula C14H22N6O2 B11508475 7-(2-aminoethyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-aminoethyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11508475
M. Wt: 306.36 g/mol
InChI Key: IVIYTYIOTWHOBS-UHFFFAOYSA-N
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Description

7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of the purine ring system and the introduction of the aminoethyl and piperidinyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the purine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the aminoethyl and piperidinyl groups via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: Utilized in studies of enzyme mechanisms and biochemical pathways.

    Drug Development: Investigated for potential therapeutic applications due to its unique structure.

Medicine:

    Pharmacological Research: Explored for its potential as a pharmaceutical agent with various biological activities.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry:

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperidine: Shares the piperidine and aminoethyl groups but lacks the purine ring system.

    2-(Piperidin-1-yl)ethanamine: Similar structure with a piperidine ring and an aminoethyl group.

    4-(Aminomethyl)piperidine: Contains a piperidine ring with an aminomethyl group.

Uniqueness:

    Structural Complexity: The combination of the purine ring system with the aminoethyl and piperidinyl groups makes it unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of 7-(2-AMINOETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H22N6O2

Molecular Weight

306.36 g/mol

IUPAC Name

7-(2-aminoethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C14H22N6O2/c1-17-11-10(12(21)18(2)14(17)22)20(9-6-15)13(16-11)19-7-4-3-5-8-19/h3-9,15H2,1-2H3

InChI Key

IVIYTYIOTWHOBS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCN

Origin of Product

United States

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